molecular formula C15H10OS2 B108699 4,5-Diphenyl-3H-1,2-dithiol-3-one CAS No. 17835-44-8

4,5-Diphenyl-3H-1,2-dithiol-3-one

Cat. No. B108699
CAS RN: 17835-44-8
M. Wt: 270.4 g/mol
InChI Key: KRDHRUKCSQIKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diphenyl-3H-1,2-dithiol-3-one, also known as Dithiolethione, is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dithiolethione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of dithiolethione is not fully understood, but it is believed to act through multiple pathways. 4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, dithiolethione has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), reducing oxidative stress and protecting cells from damage. It can also inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing inflammation. In addition, dithiolethione has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of dithiolethione is its low toxicity, making it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential future directions for research on dithiolethione. One area of interest is its use as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another potential application is its use in combination with chemotherapy drugs to enhance their efficacy and reduce side effects. Additionally, research could focus on developing new synthetic analogs of dithiolethione with improved solubility and potency. Overall, dithiolethione shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

4,5-Diphenyl-3H-1,2-dithiol-3-onene can be synthesized through various methods, including the reaction of 1,2-dithiol-3-thione with aryl halides in the presence of a base, or the reaction of aryl thiols with 1,2-dithiol-3-one. The purity and yield of the product can be improved through recrystallization and chromatographic techniques.

Scientific Research Applications

4,5-Diphenyl-3H-1,2-dithiol-3-onene has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that dithiolethione can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs. In addition, dithiolethione has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

CAS RN

17835-44-8

Product Name

4,5-Diphenyl-3H-1,2-dithiol-3-one

Molecular Formula

C15H10OS2

Molecular Weight

270.4 g/mol

IUPAC Name

4,5-diphenyldithiol-3-one

InChI

InChI=1S/C15H10OS2/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H

InChI Key

KRDHRUKCSQIKBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3

synonyms

4,5-Diphenyl-3H-1,2-dithiol-3-one

Origin of Product

United States

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